Magnesium;ethyne;chloride
Overview
Description
Magnesium;ethyne;chloride, also known as ethynylmagnesium chloride, is an organometallic compound with the chemical formula C₂H₃ClMg. This compound is characterized by the presence of an ethynyl group (C≡C-H) bonded to a magnesium atom, which is further bonded to a chloride ion. Ethynylmagnesium chloride is a colorless liquid and is commonly used in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynylmagnesium chloride can be synthesized through the reaction of magnesium with ethyne (acetylene) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of magnesium. The general reaction is as follows:
Mg+C2H2→C2H3MgCl
Industrial Production Methods
On an industrial scale, ethynylmagnesium chloride is produced using a similar method but with optimized reaction conditions to ensure high yield and purity. The process involves the use of high-purity magnesium and ethyne, along with advanced purification techniques to remove any impurities from the final product .
Chemical Reactions Analysis
Types of Reactions
Ethynylmagnesium chloride undergoes various types of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Reducing Agents: Can be used in combination with other reducing agents to achieve specific reductions.
Major Products Formed
Alcohols: Formed from the addition to carbonyl compounds.
Alkanes and Alkenes: Formed from substitution reactions with halides.
Reduced Compounds: Formed from reduction reactions.
Scientific Research Applications
Ethynylmagnesium chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biochemistry: Used in the study of biochemical pathways and the synthesis of biologically active molecules
Mechanism of Action
The mechanism of action of ethynylmagnesium chloride involves the nucleophilic addition of the ethynyl group to electrophilic centers in target molecules. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the ethynyl group and facilitating its addition to carbonyl compounds and other electrophiles. This results in the formation of new carbon-carbon bonds and the generation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Magnesium Chloride: An inorganic compound with the formula MgCl₂, used in various industrial applications.
Ethylmagnesium Chloride: An organometallic compound similar to ethynylmagnesium chloride but with an ethyl group instead of an ethynyl group.
Phenylmagnesium Chloride: Another organometallic compound with a phenyl group bonded to magnesium.
Uniqueness
Ethynylmagnesium chloride is unique due to the presence of the ethynyl group, which imparts specific reactivity and versatility in organic synthesis. This makes it particularly useful in the formation of carbon-carbon bonds and the synthesis of complex organic molecules .
Properties
IUPAC Name |
magnesium;ethyne;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGVDNZFTPIGDY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370562 | |
Record name | Ethynylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-27-1 | |
Record name | Ethynylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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